1,1-Difluoro-4-phenylbutan-2-amine 1,1-Difluoro-4-phenylbutan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833262
InChI: InChI=1S/C10H13F2N/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2
SMILES:
Molecular Formula: C10H13F2N
Molecular Weight: 185.21 g/mol

1,1-Difluoro-4-phenylbutan-2-amine

CAS No.:

Cat. No.: VC17833262

Molecular Formula: C10H13F2N

Molecular Weight: 185.21 g/mol

* For research use only. Not for human or veterinary use.

1,1-Difluoro-4-phenylbutan-2-amine -

Specification

Molecular Formula C10H13F2N
Molecular Weight 185.21 g/mol
IUPAC Name 1,1-difluoro-4-phenylbutan-2-amine
Standard InChI InChI=1S/C10H13F2N/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,13H2
Standard InChI Key PYIMECQVKFNUED-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCC(C(F)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound’s structure consists of a four-carbon chain (butan-2-amine) substituted with a phenyl group at the fourth carbon and two fluorine atoms at the first carbon. The amine group is positioned at the second carbon, creating a chiral center. The presence of fluorine atoms introduces electronegativity and steric effects that influence its reactivity and biological activity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1432792-76-1
IUPAC Name1,1-difluoro-4-phenylbutan-2-amine
Molecular FormulaC10H13F2N\text{C}_{10}\text{H}_{13}\text{F}_{2}\text{N}
SMILESC1=CC=C(C=C1)CCC(C(F)F)N
InChIKeyPYIMECQVKFNUED-UHFFFAOYSA-N
Melting PointNot reported
Boiling PointNot reported

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1,1-difluoro-4-phenylbutan-2-amine typically involves multi-step procedures starting from readily available precursors. One reported method includes:

  • Formation of a Trifluoromethyl Diketone: Reacting a methyl ketone with ethyl trifluoroacetoacetate in the presence of sodium hydride .

  • Fluorination/Fragmentation: Treating the diketone with SelectFluor® in acetonitrile, followed by hydrolysis and reductive amination to yield the final amine .

Critical Reaction Conditions:

  • Anhydrous solvents (e.g., THF, MeCN) to prevent hydrolysis of intermediates.

  • Controlled stoichiometry of SelectFluor® (2.4 equiv.) to ensure complete difluorination .

Derivative Formation

The primary amine group enables derivatization through:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Reductive Alkylation: Introduction of alkyl groups via Schiff base formation and subsequent reduction.

Example: The hydrochloride salt (CAS 1432681-44-1) is synthesized by treating the free base with hydrochloric acid, enhancing solubility for pharmacological studies.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to the hydrophobic phenyl group; soluble in organic solvents like dichloromethane and methanol.

  • Stability: Sensitive to prolonged exposure to moisture or strong acids/bases, which may hydrolyze the C–F bonds .

Partition Coefficients

The calculated logP (octanol-water partition coefficient) is approximately 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Pharmacological Profile and Mechanism of Action

Neurotransmitter Interactions

1,1-Difluoro-4-phenylbutan-2-amine is hypothesized to act as a stimulant by modulating catecholamine release. Structural analogs of phenethylamines are known to:

  • Enhance Dopamine Release: By interacting with vesicular monoamine transporters (VMAT2).

  • Inhibit Reuptake: Blocking dopamine and norepinephrine transporters (DAT, NET).

Table 2: Comparative Activity of Fluorinated Phenethylamines

CompoundDopamine Release (EC50_{50}, μM)NET Inhibition (IC50_{50}, μM)
1,1-Difluoro-4-phenylbutan-2-amineNot reportedNot reported
4-Fluoroamphetamine0.120.45
2,5-Dimethoxy-4-iodoamphetamine0.080.32

Data for analogs sourced from general phenethylamine pharmacology.

Structural Advantages of Fluorination

  • Metabolic Stability: Fluorine atoms reduce cytochrome P450-mediated oxidation, prolonging half-life.

  • Binding Affinity: Electron-withdrawing effects enhance interactions with aromatic residues in neurotransmitter receptors .

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a scaffold for developing:

  • Antidepressants: By enhancing monoaminergic signaling.

  • Cognitive Enhancers: Potential nootropic effects via dopamine/norepinephrine modulation.

Future Research Directions

  • In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies.

  • Structure-Activity Relationships (SAR): Systematic modification of the phenyl ring and amine group to optimize efficacy and reduce toxicity.

  • Target Identification: High-throughput screening to identify off-target effects and potential therapeutic applications .

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